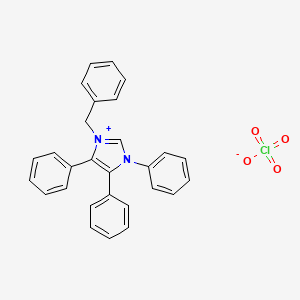
3-Benzyl-1,4,5-triphenylimidazolium perchlorate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Benzyl-1,4,5-triphenylimidazolium perchlorate: is a chemical compound with the molecular formula C28H23ClN2O4 and a molecular weight of 486.94622 g/mol . This compound is known for its unique structure, which includes a benzyl group and three phenyl groups attached to an imidazolium core. It is often used in various research and industrial applications due to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Benzyl-1,4,5-triphenylimidazolium perchlorate typically involves the reaction of benzyl chloride with 1,4,5-triphenylimidazole in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The resulting imidazolium salt is then treated with perchloric acid to obtain the perchlorate salt .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Benzyl-1,4,5-triphenylimidazolium perchlorate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the imidazolium salt into other derivatives.
Substitution: The benzyl and phenyl groups can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl alcohol derivatives, while reduction can produce various imidazole derivatives .
Applications De Recherche Scientifique
Chemistry: 3-Benzyl-1,4,5-triphenylimidazolium perchlorate is used as a reagent in organic synthesis, particularly in the formation of imidazole-based compounds. It serves as a precursor for various chemical transformations and is valuable in studying reaction mechanisms .
Biology: In biological research, this compound is used to investigate the interactions between imidazolium salts and biological molecules. It helps in understanding the binding affinities and biological activities of imidazole derivatives .
Industry: In industrial applications, this compound is used in the development of advanced materials, such as ionic liquids and catalysts. Its unique properties make it suitable for various industrial processes .
Mécanisme D'action
The mechanism of action of 3-Benzyl-1,4,5-triphenylimidazolium perchlorate involves its interaction with molecular targets through ionic and covalent bonding. The imidazolium core can engage in hydrogen bonding and π-π interactions with other molecules, influencing their reactivity and stability. The benzyl and phenyl groups contribute to the compound’s overall hydrophobicity and steric effects, affecting its binding affinities and reaction pathways.
Comparaison Avec Des Composés Similaires
- 1-Benzyl-3,4,5-triphenylimidazolium chloride
- 3-Benzyl-1,4,5-triphenylimidazolium bromide
- 3-Benzyl-1,4,5-triphenylimidazolium iodide
Comparison: Compared to its chloride, bromide, and iodide counterparts, 3-Benzyl-1,4,5-triphenylimidazolium perchlorate exhibits unique properties due to the presence of the perchlorate anion. This anion can influence the compound’s solubility, stability, and reactivity. The perchlorate salt is often preferred in specific applications where these properties are advantageous .
Propriétés
Numéro CAS |
25893-90-7 |
|---|---|
Formule moléculaire |
C28H23ClN2O4 |
Poids moléculaire |
486.9 g/mol |
Nom IUPAC |
1-benzyl-3,4,5-triphenylimidazol-1-ium;perchlorate |
InChI |
InChI=1S/C28H23N2.ClHO4/c1-5-13-23(14-6-1)21-29-22-30(26-19-11-4-12-20-26)28(25-17-9-3-10-18-25)27(29)24-15-7-2-8-16-24;2-1(3,4)5/h1-20,22H,21H2;(H,2,3,4,5)/q+1;/p-1 |
Clé InChI |
MOOOLSWZAXBDEW-UHFFFAOYSA-M |
SMILES canonique |
C1=CC=C(C=C1)C[N+]2=CN(C(=C2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5.[O-]Cl(=O)(=O)=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


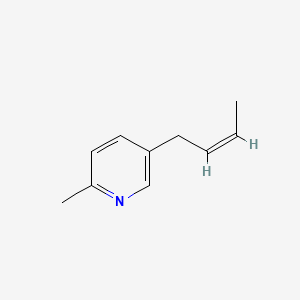
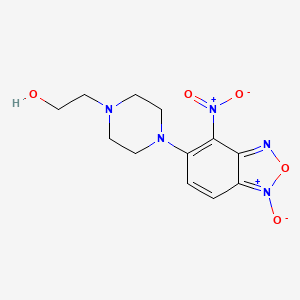


![(2E)-2-Cyano-2-[(2-propyn-1-yloxy)imino]acetamide](/img/structure/B13789513.png)
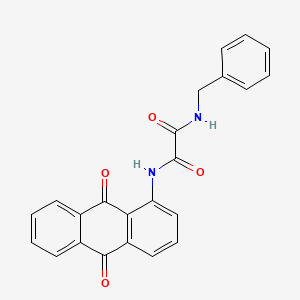
![(2S,5R,6R)-6-[[(2R)-Amino-3-(4-hydroxyphenyl)-1-oxopropyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicylco[3.2.O]heptaine-2-carboxylic acid](/img/structure/B13789522.png)
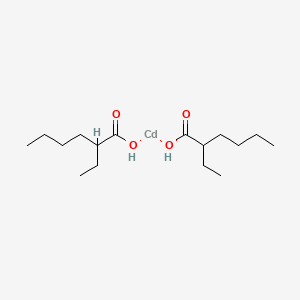
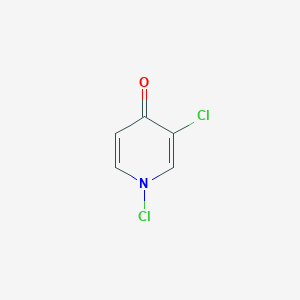
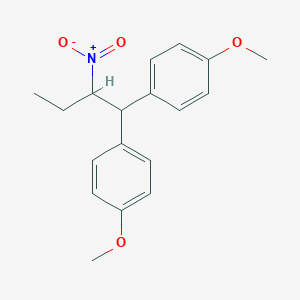
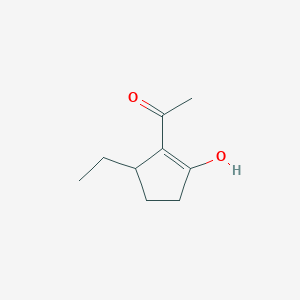


![Bicyclo [2.2.1] heptane, 2-ethylidene-6-isopropoxy](/img/structure/B13789572.png)
